molecular formula C18H17N3O B7511256 N,2-dimethyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

N,2-dimethyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

Cat. No. B7511256
M. Wt: 291.3 g/mol
InChI Key: HGWWAEGZTMUFAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,2-dimethyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide, also known as DMQX, is a chemical compound that belongs to the class of quinoline carboxamides. It has been extensively studied for its potential use in scientific research as a selective antagonist of ionotropic glutamate receptors.

Mechanism of Action

N,2-dimethyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide acts as a competitive antagonist of AMPA and kainate receptors by binding to the receptor's ion channel and preventing the influx of calcium ions. This results in a decrease in excitatory neurotransmission and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in experimental models. It has been reported to reduce the severity of seizures in animal models of epilepsy, and to improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to have neuroprotective effects in models of brain injury and stroke.

Advantages and Limitations for Lab Experiments

One of the major advantages of N,2-dimethyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide is its high selectivity for AMPA and kainate receptors, which allows for more precise investigation of the role of these receptors in various physiological and pathological processes. However, this compound has some limitations in lab experiments, such as its low solubility in aqueous solutions and its potential for off-target effects at high concentrations.

Future Directions

There are several potential future directions for research involving N,2-dimethyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide. One area of interest is the development of more potent and selective antagonists of ionotropic glutamate receptors, which could lead to the development of new therapies for neurological and psychiatric disorders. Another area of interest is the investigation of the role of ionotropic glutamate receptors in the development and progression of cancer, as recent studies have suggested that these receptors may play a role in tumor growth and metastasis. Finally, further research is needed to determine the safety and efficacy of this compound and other ionotropic glutamate receptor antagonists in clinical trials.

Synthesis Methods

N,2-dimethyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide can be synthesized using a multi-step process involving the reaction of 2-methylquinoline with pyridine-3-carboxaldehyde, followed by the addition of dimethylamine and subsequent reaction with 4-chlorobenzoic acid. The final product is obtained after purification through recrystallization.

Scientific Research Applications

N,2-dimethyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide has been widely used in scientific research as a tool to investigate the role of ionotropic glutamate receptors in various physiological and pathological processes. It has been shown to selectively block the activity of AMPA and kainate receptors, two subtypes of ionotropic glutamate receptors that play important roles in synaptic transmission and plasticity.

properties

IUPAC Name

N,2-dimethyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-13-10-16(15-7-3-4-8-17(15)20-13)18(22)21(2)12-14-6-5-9-19-11-14/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWWAEGZTMUFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)N(C)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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